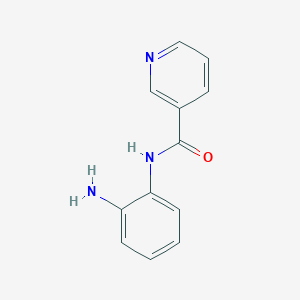

N-(2-Amino-phenyl)-nicotinamide

概要

説明

N-(2-アミノフェニル)ニコチンアミド: は、ニコチンアミド類に属する化学化合物です。ニコチンアミド部分にアミノフェニル基が結合していることを特徴としています。

製法

合成経路と反応条件: N-(2-アミノフェニル)ニコチンアミドの合成は、通常、2-アミノベンズアミドとニコチノイルクロリドを制御された条件下で反応させることにより行われます。 この反応は、通常、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます .

工業生産方法: 工業規模での生産では、より効率的な方法として、フェニルイソシアネートとN-(2-アミノフェニル)ベンズアミドを使用する方法があります。 この方法は、原子経済性、実用性、およびワンポット二段階プロセスで反応を実行できるという利点があります .

作用機序

N-(2-アミノフェニル)ニコチンアミドの作用機序は、主にヒストン脱アセチル化酵素 (HDAC) の阻害に関与しています。これらの酵素を阻害することにより、この化合物は遺伝子発現を変化させ、癌細胞の細胞周期停止とアポトーシスを誘導することができます。 分子標的は、さまざまな HDAC アイソフォームを含み、関与する経路は、クロマチンリモデリングと遺伝子転写に関連しています.

類似の化合物との比較

類似の化合物:

- N-(2-アミノフェニル)-2-メチルキノリン-4-カルボキサミド

- N-(2-アミノフェニル)-2-スチリルキノリン-4-カルボキサミド

比較: N-(2-アミノフェニル)ニコチンアミドは、特定の HDAC アイソフォームを選択的に阻害できる独自の構造を持つことが特徴です。 類似の化合物と比較して、HDAC3 の阻害においてより優れた選択性と効力を示し、抗癌剤としてさらなる開発のための有望な候補となっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)nicotinamide typically involves the reaction of 2-aminobenzamide with nicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, a more efficient method involves the use of phenyl isocyanate and N-(2-aminophenyl)benzamide. This method is advantageous due to its atom economy, practicality, and the ability to perform the reaction in a one-pot two-step process .

化学反応の分析

反応の種類: N-(2-アミノフェニル)ニコチンアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するために酸化することができます。

還元: 触媒的水素化により、ニトロ基をアミンに還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化反応の触媒には、しばしば炭素上のパラジウム (Pd/C) が使用されます。

生成される主な生成物:

酸化: キノンおよび他の酸化誘導体。

還元: アミンおよび他の還元形態。

置換: ハロゲン化誘導体.

科学研究での応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害、特にヒストン脱アセチル化酵素 (HDAC) における役割について調査されています。

医学: HDAC や癌の進行に関与する他の酵素を阻害する能力により、潜在的な抗癌剤として研究されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in enzyme inhibition, particularly histone deacetylases (HDACs).

Medicine: Explored as a potential anticancer agent due to its ability to inhibit HDACs and other enzymes involved in cancer progression.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

類似化合物との比較

- N-(2-aminophenyl)-2-methylquinoline-4-carboxamide

- N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide

Comparison: N-(2-aminophenyl)nicotinamide is unique due to its specific structure, which allows it to selectively inhibit certain HDAC isoforms. Compared to similar compounds, it has shown better selectivity and potency in inhibiting HDAC3, making it a promising candidate for further development as an anticancer agent .

生物活性

N-(2-Amino-phenyl)-nicotinamide, a derivative of nicotinamide, has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Synthesis and Structure

This compound can be synthesized through various chemical pathways, typically involving the reaction of 2-aminoaniline with nicotinic acid derivatives. The structural formula is represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

| Enterococcus faecalis | Higher concentrations required |

| Candida albicans | Below 1 mM |

The compound exhibited significant inhibition against P. aeruginosa and K. pneumoniae at low concentrations, suggesting its potential as an antimicrobial agent in treating infections caused by these pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Targeting : Studies indicate that it disrupts the cell wall integrity of fungi like Candida albicans , leading to increased susceptibility to antifungal treatments .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to bacterial resistance mechanisms, enhancing the efficacy of existing antibiotics .

- Antioxidant Properties : this compound exhibits antioxidant activity that may protect cells from oxidative stress, which is particularly beneficial in neurological applications .

Therapeutic Applications

This compound has potential therapeutic applications beyond antimicrobial activity:

- Neurological Disorders : Its antioxidant properties suggest a role in neuroprotection, potentially aiding in conditions such as Alzheimer's disease and multiple sclerosis by mitigating oxidative damage .

- Cancer Treatment : The compound has been investigated for its ability to inhibit VEGF-receptor tyrosine kinase activity, which is crucial in tumor growth and metastasis . This positions it as a candidate for cancer therapies targeting neovascularization.

- Skin Disorders : Given its anti-inflammatory properties, it may also be effective in treating skin conditions like acne or psoriasis by modulating inflammatory responses .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- A study demonstrated its use in combination with traditional antifungals against fluconazole-resistant strains of Candida , showing enhanced effectiveness and reduced side effects compared to standard treatments .

- Another case highlighted its neuroprotective effects in animal models of traumatic brain injury, where it improved recovery outcomes by reducing oxidative stress markers and enhancing neuronal survival rates .

特性

IUPAC Name |

N-(2-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZRXCCXPZWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360661 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-31-5 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。